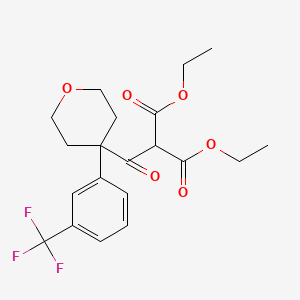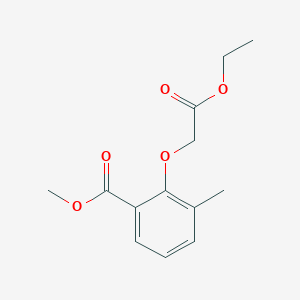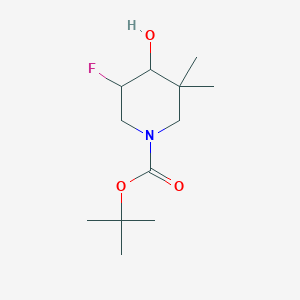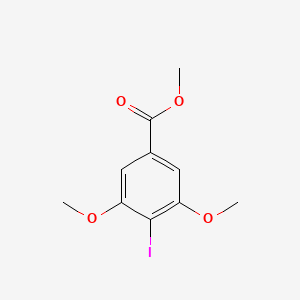
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is a heterocyclic compound that features both an indene and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one typically involves the formation of the indene ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride can yield the indene intermediate . This intermediate can then be reacted with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of catalysts and solvents that are more environmentally friendly can be employed to make the process more sustainable.
化学反应分析
Types of Reactions
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The indene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the thiazole ring, making it less versatile in biological applications.
5-Methylthiazole: Lacks the indene ring, which reduces its stability and potential for complex interactions.
2,3-Dihydro-5-(2-thiazolyl)inden-1-one: Similar structure but with different substitution patterns on the thiazole ring, leading to different chemical properties.
Uniqueness
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is unique due to the combination of the indene and thiazole rings, which imparts a balance of stability and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
5-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NOS/c1-8-7-14-13(16-8)10-2-4-11-9(6-10)3-5-12(11)15/h2,4,6-7H,3,5H2,1H3 |
InChI 键 |
QRZYUODFJKULET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)C2=CC3=C(C=C2)C(=O)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)









